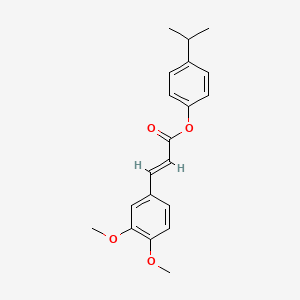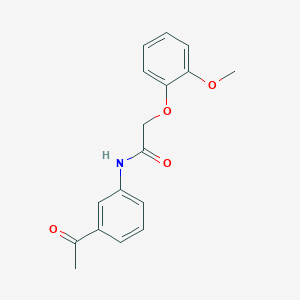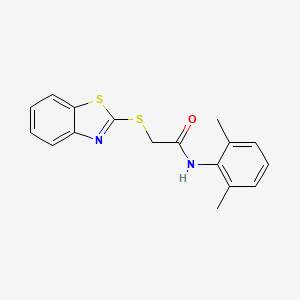![molecular formula C17H23NO4S B5601442 1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that include azaspirocyclic frameworks, which are of significant interest in synthetic organic chemistry due to their potential in drug discovery and development. These compounds often feature in the synthesis of pharmacologically active molecules, demonstrating the importance of understanding their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of azaspirocyclic compounds can be highly stereoselective, involving key intermediates and employing methods such as conjugate addition reactions and Diels-Alder cycloadditions. For example, the stereoselective synthesis of similar azaspirocyclic compounds has been achieved from the Diels-Alder cycloadducts, demonstrating the complexity and precision required in constructing these molecules (Ibuka et al., 1982).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction and NMR spectroscopy, is crucial for determining the precise spatial arrangement of atoms within azaspirocycles. These analyses help in understanding the interactions that govern the compound's stability and reactivity. The study of similar compounds has shown the importance of structural characterization in developing synthetic strategies (Ousmer et al., 2001).
Chemical Reactions and Properties
Azaspirocyclic compounds can undergo a variety of chemical reactions, including oxidative annulations and cycloadditions, that enable the synthesis of complex molecules with high functionalization. For instance, photoinduced oxidative annulations have been utilized to access polyheterocyclic structures, highlighting the compound's versatility in chemical transformations (Zhang et al., 2017).
Applications De Recherche Scientifique
Selective Antagonism and Receptor Binding
- BMY 7378, a compound structurally related to azaspirocycles, acts as a selective antagonist for the alpha 1D-adrenoceptor subtype, showing significant selectivity and high affinity in receptor binding assays. This implies potential applications in studying receptor functions and developing therapeutics targeting specific adrenoceptors (Goetz et al., 1995).
Chemical Synthesis and Transformation
- Research on ring transformations of oxaspiro hexanes provides insights into chemical reactions yielding various compounds, including cyclopentenones and pyrones, highlighting the versatility of spirocyclic compounds in organic synthesis (Kato et al., 1981).
- The synthesis of 6-azaspiro[4.3]alkanes introduces innovative scaffolds for drug discovery, demonstrating the potential of azaspirocycles in creating new therapeutic agents (Chalyk et al., 2017).
Photophysical Properties and Applications
- Studies on direct oxidative annulation of certain ethanones reveal the formation of polyheterocyclic compounds, suggesting applications in materials science and photophysical research. These compounds exhibit excited-state intramolecular proton transfer, hinting at potential in developing optical and electronic materials (Zhang et al., 2017).
Antimicrobial and Antibacterial Activity
- Novel quinolines bearing a azaspiro[2.4]heptan moiety have shown potent antibacterial activity against respiratory pathogens, indicating the relevance of azaspirocycles in antibiotic development (Odagiri et al., 2013).
Enantiodivergent Synthesis
- The enantiodivergent synthesis of bis-spiropyrrolidines through sequential interrupted and completed cycloadditions illustrates the complex chemical maneuvers possible with azaspirocycles, underlining their significance in synthetic chemistry and chiral molecule production (Conde et al., 2015).
Propriétés
IUPAC Name |
1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-3-22-15-10-14(20)17(15)6-8-18(9-7-17)16(21)13-5-4-12(23-13)11(2)19/h4-5,14-15,20H,3,6-10H2,1-2H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZLVSZMNIJLB-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)C(=O)C3=CC=C(S3)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=C(S3)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![(4aR*,7aS*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601375.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)


![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)


![dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)
![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)